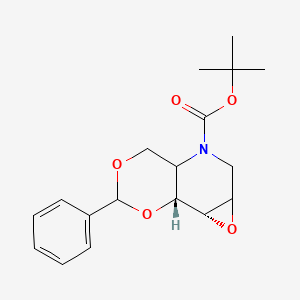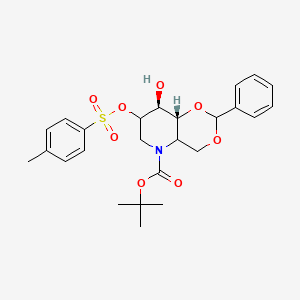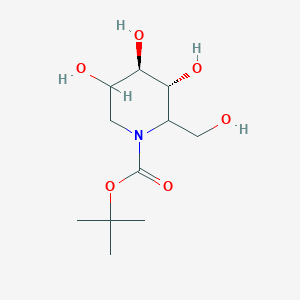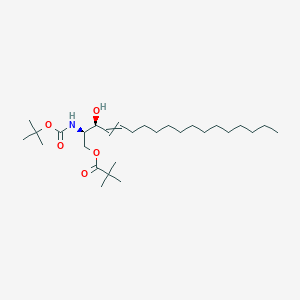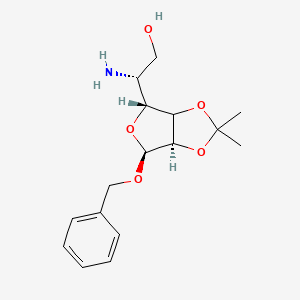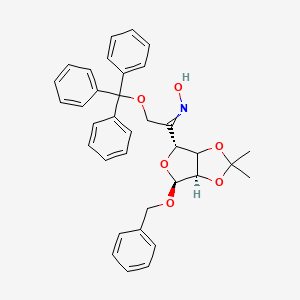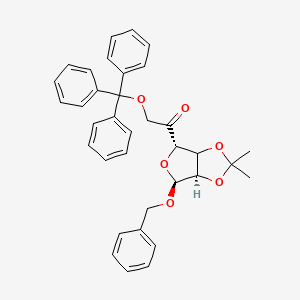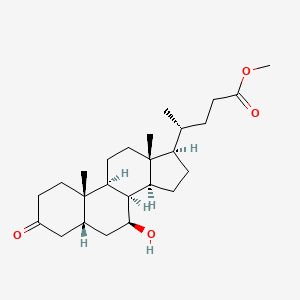
Methyl 7beta-Hydroxy-3-ketocholanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7beta-Hydroxy-3-ketocholanoate, also known as 7-hydroxy-3-ketocholanic acid methyl ester, is a naturally occurring compound found in bile acids and is the main component of the bile acid pool in mammals. It is produced in the liver and is an important intermediate in the synthesis of bile acids. It is also a key molecule in the metabolism of cholesterol and is involved in the transport of cholesterol and fatty acids. This compound is a major component of bile acids and plays an important role in the digestion and absorption of fats and fat-soluble vitamins.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for Methyl 7beta-Hydroxy-3-ketocholanoate involves the conversion of starting materials into the desired product through a series of chemical reactions.
Starting Materials
Cholic acid, Methyl acetoacetate, Sodium borohydride, Methanol, Hydrochloric acid, Sodium hydroxide, Ethyl acetate, Wate
Reaction
Step 1: Cholic acid is reacted with methyl acetoacetate in the presence of sodium borohydride to form methyl 3-oxo-7beta-hydroxycholanoate., Step 2: Methyl 3-oxo-7beta-hydroxycholanoate is then treated with methanol and hydrochloric acid to form methyl 7beta-hydroxy-3-ketocholanoate., Step 3: The product is purified by extraction with ethyl acetate and washing with water.
Applications De Recherche Scientifique
Methyl 7beta-Hydroxy-3-ketocholanoate has a number of applications in scientific research. It is used as a substrate in biochemical studies of the metabolism of cholesterol and bile acids, and as a marker for the activity of bile acid synthesis enzymes. It is also used in the study of the mechanism of action of bile acid synthesis enzymes, and as a marker for the activity of cholesterol-lowering drugs. Additionally, it is used in the study of the regulation of bile acid synthesis and in the study of the regulation of cholesterol metabolism.
Mécanisme D'action
Methyl 7beta-Hydroxy-3-ketocholanoate is involved in the metabolism of cholesterol and bile acids. It is produced in the liver and is an important intermediate in the synthesis of bile acids. It is also involved in the transport of cholesterol and fatty acids. In the liver, it is converted to 7alpha-hydroxy-3-ketocholanoic acid by the enzyme 7beta-hydroxy-3-ketocholanoic acid methyltransferase, and then to cholic acid by the enzyme 7alpha-hydroxy-3-ketocholanoic acid. Cholic acid is then converted to bile acids in the intestine.
Effets Biochimiques Et Physiologiques
Methyl 7beta-Hydroxy-3-ketocholanoate is involved in the metabolism of cholesterol and bile acids, and has a number of biochemical and physiological effects. It is involved in the regulation of cholesterol metabolism, and is necessary for the absorption and transport of fat-soluble vitamins. It is also involved in the regulation of bile acid synthesis, and is necessary for the absorption and transport of dietary fats. Additionally, it is involved in the regulation of glucose metabolism, and is necessary for the maintenance of normal blood sugar levels.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 7beta-Hydroxy-3-ketocholanoate has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively easy compound to synthesize and is widely available. Additionally, it is a stable compound and is relatively non-toxic. A limitation is that it is not very soluble in water and may require a solvent for use in experiments. Additionally, it is a relatively expensive compound and may require large amounts for use in experiments.
Orientations Futures
There are several potential future directions for research on Methyl 7beta-Hydroxy-3-ketocholanoate. One potential direction is to study the regulation of cholesterol metabolism and bile acid synthesis. Additionally, research could be conducted on the role of this compound in the absorption and transport of fat-soluble vitamins. Additionally, research could be conducted on the use of this compound as a marker for the activity of cholesterol-lowering drugs. Finally, research could be conducted on the potential therapeutic uses of this compound, such as in the treatment of cholesterol-related disorders.
Propriétés
IUPAC Name |
methyl (4R)-4-[(5R,7S,8S,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-16,18-21,23,27H,5-14H2,1-4H3/t15-,16+,18-,19+,20+,21+,23-,24+,25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRLTYUHWGHDCJ-UUBISWKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@@H]2[C@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4R)-4-[(5R,7S,8S,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


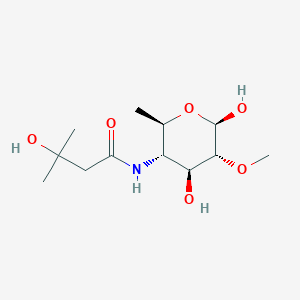
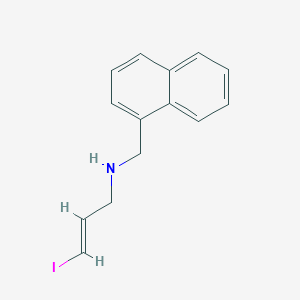
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1140160.png)
![Butanoic acid, 3-hydroxy-2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester](/img/structure/B1140161.png)
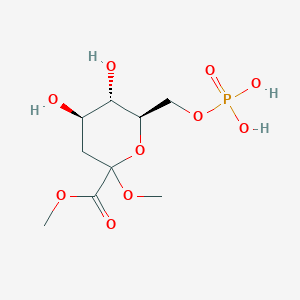
![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B1140164.png)
